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Compound of Interest

Compound Name:
N-Hydroxy-4-nitrobenzimidoyl

chloride

Cat. No.: B087114 Get Quote

For Researchers, Scientists, and Drug
Development Professionals
This technical guide provides a comprehensive overview of the spectral data for N-Hydroxy-4-
nitrobenzimidoyl chloride, a key intermediate in the synthesis of various heterocyclic

compounds. The document details its spectroscopic characteristics (NMR and IR),

experimental protocols for its synthesis, and its primary application as a precursor for 1,3-

dipolar cycloaddition reactions.

Chemical Structure and Properties
Compound Name: N-Hydroxy-4-nitrobenzimidoyl chloride

CAS Number: 1011-84-3[1]

Molecular Formula: C₇H₅ClN₂O₃

Molecular Weight: 200.58 g/mol [1]

Description: This compound belongs to the hydroximoyl chloride subclass of imidoyl

chlorides. The N-hydroxy group makes it a stable and easily handled precursor for the in situ

generation of nitrile oxides. The strong electron-withdrawing 4-nitro group on the benzene
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ring enhances its reactivity, facilitating the elimination of hydrochloric acid to form the

reactive nitrile oxide intermediate.[1]

Spectral Data
The following tables summarize the key nuclear magnetic resonance (NMR) and infrared (IR)

spectral data for N-Hydroxy-4-nitrobenzimidoyl chloride.

Table 1: ¹H NMR Spectral Data

Nucleus Solvent
Chemical Shift
(δ, ppm)

Multiplicity /
Coupling
Constant (J)

Assignment

¹H DMSO-d₆ 12.99 Singlet N-OH proton

¹H DMSO-d₆ 8.30 - 8.36 Multiplet

2 Aromatic

Protons (ortho to

-NO₂)

¹H DMSO-d₆ 8.04 - 8.08 Multiplet

2 Aromatic

Protons (meta to

-NO₂)

Note: The data presented is based on a 400 MHz NMR spectrometer.[2][3][4]

Table 2: Infrared (IR) Spectroscopy Data
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Vibrational Mode
Expected
Frequency Range
(cm⁻¹)

Intensity Notes

O-H Stretch Broad band Strong
Characteristic of the

hydroxyl group.

C=N Stretch (Imidoyl) Medium Medium

Indicates the

presence of the

imidoyl functional

group.

NO₂ Asymmetric

Stretch
Strong Strong

Confirms the

presence of the nitro

group.[1]

NO₂ Symmetric

Stretch
Strong Strong

Confirms the

presence of the nitro

group.[1]

Experimental Protocols
Detailed methodologies for the synthesis of N-Hydroxy-4-nitrobenzimidoyl chloride are

provided below. The primary route involves the chlorination of a precursor, 4-nitrobenzaldehyde

oxime.

3.1. Synthesis of 4-Nitrobenzaldehyde Oxime (Precursor)

This procedure outlines the formation of the oxime from 4-nitrobenzaldehyde.[1]

Dissolution: Dissolve 4-nitrobenzaldehyde in a suitable solvent, such as ethanol.

Addition of Reagents: Add hydroxylamine hydrochloride and a base, typically sodium acetate

trihydrate, to the solution.

Reaction: Heat the mixture under reflux. The reaction progress can be monitored by thin-

layer chromatography (TLC).
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Workup: After completion, the product is typically isolated by cooling the reaction mixture and

collecting the precipitated oxime via filtration.

3.2. Synthesis of N-Hydroxy-4-nitrobenzimidoyl chloride

This common procedure utilizes N-chlorosuccinimide (NCS) for the chlorination of the oxime.[2]

[3][4]

Preparation: Dissolve 4-nitrobenzaldehyde oxime (1.0 equivalent) in anhydrous

dimethylformamide (DMF).

Cooling: Cool the solution to 0 °C in an ice bath.

NCS Addition: Add N-chlorosuccinimide (NCS) (1.0 equivalent) portionwise to the cooled

reaction mixture.

Reaction: Stir the mixture for 16 hours at room temperature.

Extraction: Add a mixture of n-hexane/diethyl ether (2:1, v/v) and water to the reaction flask

and transfer the contents to a separating funnel.

Phase Separation: Separate the organic and aqueous phases. Extract the aqueous phase

again with diethyl ether.

Drying and Concentration: Combine the organic phases, wash with brine, dry over

anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvents under reduced pressure

to yield the final product. The product is often used in the next synthetic step without further

purification.[3]

Reaction Mechanisms and Applications
N-Hydroxy-4-nitrobenzimidoyl chloride is primarily used as a stable precursor for generating

4-nitrobenzonitrile oxide, a highly reactive 1,3-dipole. This intermediate is immediately trapped

in [3+2] cycloaddition reactions to synthesize five-membered heterocyclic rings.

Caption: Synthesis of N-Hydroxy-4-nitrobenzimidoyl chloride.
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The key synthetic utility lies in its conversion to a nitrile oxide, which is a powerful tool for

building molecular complexity.

Caption: In situ generation of 4-nitrobenzonitrile oxide.

This generated nitrile oxide readily reacts with various dipolarophiles, such as alkenes and

alkynes, to form isoxazolines and isoxazoles, respectively.[1] These scaffolds are prevalent in

many biologically active molecules and are of significant interest in drug discovery.

Caption: 1,3-Dipolar cycloaddition with 4-nitrobenzonitrile oxide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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